molecular formula C13H17N B12617467 (E)-N-Benzyl-1-cyclopentylmethanimine CAS No. 918970-29-3

(E)-N-Benzyl-1-cyclopentylmethanimine

Katalognummer: B12617467
CAS-Nummer: 918970-29-3
Molekulargewicht: 187.28 g/mol
InChI-Schlüssel: SEIVOLRSDUNKCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-Benzyl-1-cyclopentylmethanimine is an organic compound characterized by the presence of a benzyl group attached to a cyclopentylmethanimine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-Benzyl-1-cyclopentylmethanimine typically involves the condensation of benzylamine with cyclopentanone under specific reaction conditions. The process may include the use of catalysts such as acids or bases to facilitate the formation of the imine bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: (E)-N-Benzyl-1-cyclopentylmethanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Conversion to benzylcyclopentylamine.

    Substitution: Halogenated derivatives of the benzyl group.

Wissenschaftliche Forschungsanwendungen

(E)-N-Benzyl-1-cyclopentylmethanimine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (E)-N-Benzyl-1-cyclopentylmethanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    N-Benzylideneaniline: Shares the benzylidene group but differs in the cyclic structure.

    Cyclopentylamine: Lacks the benzyl group but has a similar cyclopentyl moiety.

    Benzylamine: Contains the benzyl group but lacks the cyclopentylmethanimine structure.

Eigenschaften

CAS-Nummer

918970-29-3

Molekularformel

C13H17N

Molekulargewicht

187.28 g/mol

IUPAC-Name

N-benzyl-1-cyclopentylmethanimine

InChI

InChI=1S/C13H17N/c1-2-6-12(7-3-1)10-14-11-13-8-4-5-9-13/h1-3,6-7,11,13H,4-5,8-10H2

InChI-Schlüssel

SEIVOLRSDUNKCH-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)C=NCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.